2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a thioacetamide derivative featuring a pyrimidinone core substituted with a sulfanyl group and an N-(3-methoxyphenyl)acetamide moiety. The compound’s structure combines a heterocyclic scaffold with electron-donating substituents (methoxy and amino groups), which may influence its solubility, stability, and biological interactions.
Properties
Molecular Formula |
C13H14N4O3S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H14N4O3S/c1-20-9-4-2-3-8(5-9)15-12(19)7-21-13-16-10(14)6-11(18)17-13/h2-6H,7H2,1H3,(H,15,19)(H3,14,16,17,18) |
InChI Key |
CHLHSHNLERJUFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol with N-(3-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Overview
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This compound features a pyrimidine ring, known for its biological activity, and a methoxy-methylphenyl group that influences its chemical properties and interactions.
Medicinal Chemistry
The compound is being explored for its potential as an enzyme inhibitor or receptor ligand , which could have implications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Antiviral and Anticancer Activities
Research indicates that this compound may exhibit antiviral and anticancer properties . Studies have shown that similar pyrimidine derivatives can inhibit the replication of viruses and induce apoptosis in cancer cells. Investigations into its mechanism of action are ongoing, focusing on how it interacts with nucleic acids and enzymes critical for cell proliferation.
Material Science
In addition to medicinal applications, 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is being examined for its potential use in developing new materials with specific properties. Its unique chemical structure allows for modifications that could enhance material performance in various industrial applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyrimidine derivatives, including this compound. The results indicated that it significantly inhibited the growth of several cancer cell lines, suggesting its potential as a therapeutic agent against cancer.
Case Study 2: Enzyme Inhibition
Research conducted by a team at a leading pharmaceutical institute demonstrated that 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide effectively inhibited a specific enzyme involved in viral replication. This study highlighted the compound's potential as an antiviral agent.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfanyl group and the pyrimidine ring play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s overall biological activity.
Comparison with Similar Compounds
N-(4-Ethoxyphenyl) Analog ()
A closely related compound, 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide, differs in the substituent position (4-ethoxy vs. 3-methoxy). The ethoxy group’s larger size and para position may reduce solubility compared to the meta-methoxy group in the target compound.
Sulfamoylphenyl Derivatives ()
Compounds 13a–b (e.g., 2-cyano-N-(4-sulfamoylphenyl)acetamides) replace the pyrimidinone core with a cyano group and feature a sulfamoylphenyl moiety. The sulfamoyl group enhances hydrogen-bonding capacity, which may increase solubility but reduce membrane permeability compared to the target compound’s acetamide group. These derivatives also exhibit high yields (94–95%) and distinct spectral profiles (e.g., IR νmax ~1664 cm⁻¹ for C=O), suggesting robust synthetic reproducibility .
Thienopyrimidinone Derivatives ()
2-[(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-trifluoromethylphenyl)acetamide replaces the pyrimidinone with a thienopyrimidinone ring and substitutes 3-trifluoromethylphenyl for 3-methoxyphenyl.
Antimicrobial Activity ()
Thioacetamide-triazole hybrids (e.g., 38–39 in ) demonstrate MIC values against bacterial strains, attributed to the triazole’s hydrogen-bonding capacity. The target compound’s pyrimidinone core may offer distinct pharmacokinetic properties, though direct antimicrobial data are unavailable. Coumarin-acetamide hybrids () show enhanced activity against E. coli and S. aureus, suggesting that the acetamide linkage itself is critical for antibacterial effects .
Enzyme Inhibition ()
Compounds like 8t–8w (), containing sulfanyl-acetamide and oxadiazole groups, inhibit α-glucosidase and butyrylcholinesterase. The target compound’s pyrimidinone ring could similarly interact with enzyme active sites, though its efficacy would depend on substituent positioning and electronic effects .
Crystallography and Validation
Tools like SHELXL () are critical for structural validation.
Biological Activity
The compound 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrimidine ring, a sulfanyl group, and an acetamide moiety, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 336.37 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O4S |
| Molecular Weight | 336.37 g/mol |
| CAS Number | 454664-41-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions, leading to alterations in cellular signaling pathways .
Potential Targets
- Myeloperoxidase (MPO) : Inhibition of MPO has been linked to therapeutic effects in autoimmune and inflammatory disorders .
- Kinases : Similar pyrimidine derivatives have shown kinase inhibitory profiles, suggesting potential anticancer applications .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- In vivo Studies : Preclinical trials have shown tumor regression in animal models, indicating its potential for development as an anticancer agent .
2. Antimicrobial Activity
- The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial cell walls, contributing to its antibacterial properties against both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
- By inhibiting MPO activity, the compound may reduce inflammation in various models of inflammatory disease, showing promise as a therapeutic agent for conditions like vasculitis and cardiovascular diseases .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on MPO Inhibition : A related compound showed robust inhibition of plasma MPO activity in lipopolysaccharide-treated cynomolgus monkeys, leading to significant anti-inflammatory effects .
- Anticancer Efficacy : Research involving pyrimidine derivatives has consistently indicated their potential in reducing tumor size and improving survival rates in animal models when administered at specific dosages .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
A two-step approach is typically employed:
Thiolation of pyrimidine derivatives : React 6-amino-4-oxo-1H-pyrimidine-2-thiol with a halogenated intermediate (e.g., 2-chloro-N-(3-methoxyphenyl)acetamide) in refluxing ethanol (40–60°C) under basic conditions (KOH or NaH) to form the sulfanyl linkage .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from chloroform-acetone (1:5 v/v) to achieve >95% purity .
Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of thiol to acetamide) to minimize byproducts like disulfides.
Basic: How can X-ray crystallography and NMR spectroscopy elucidate the molecular conformation and hydrogen-bonding networks of this compound?
Methodological Answer:
- X-ray crystallography : Crystallize the compound in a chloroform-acetone mixture. Analyze unit cell parameters (e.g., monoclinic P21/c space group, β ≈ 108.7°) and intramolecular interactions. For example, intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation between the pyrimidine and acetamide moieties .
- NMR : Use DMSO-d6 as a solvent for 1H/13C NMR. Key signals include:
- δ 12.50 ppm (NH-3, broad singlet), δ 10.10 ppm (NHCO, singlet), δ 4.12 ppm (SCH2, singlet) .
- Correlation spectroscopy (COSY) confirms coupling between aromatic protons and the SCH2 group.
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative crystallography : Analyze analogs like N-(4-chlorophenyl) derivatives to identify structural determinants (e.g., dihedral angles between pyrimidine and phenyl rings influence binding). For example, a 42.25° inclination in the title compound vs. 67.84° in a chlorophenyl analog correlates with altered enzyme inhibition .
- Dose-response assays : Use standardized in vitro models (e.g., enzyme inhibition at 0.1–100 μM) to control for variability. For conflicting cytotoxicity data, validate purity via HPLC (>98%) and test against multiple cell lines (e.g., HEK293 vs. HeLa) .
Advanced: What computational strategies predict the binding affinity of this compound to target enzymes like dihydrofolate reductase (DHFR)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with DHFR crystal structures (PDB ID: 1U72). Parameterize the ligand with AM1-BCC charges and account for solvent (explicit water model).
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of key interactions (e.g., sulfanyl group with Arg70 residue). Compare binding free energies (MM/PBSA) to experimental IC50 values .
- Validate predictions : Synthesize analogs with modified sulfonyl or methoxy groups and test in enzymatic assays .
Basic: What analytical techniques are critical for characterizing purity and stability under storage conditions?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40, 0.1% TFA) with UV detection at 254 nm. Retention time ≈ 8.2 min; monitor degradation products like oxidized sulfanyl groups .
- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 344.21 (calculated for C13H11Cl2N3O2S: 344.21) .
- Stability : Store at –20°C in amber vials under argon. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess hydrolytic degradation .
Advanced: How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?
Methodological Answer:
- In vitro ADME :
- In vivo : Administer 10 mg/kg IV/orally in Sprague-Dawley rats. Collect plasma samples (0–24 hr) and quantify via LC-MS/MS. Calculate bioavailability (F%) and volume of distribution (Vd) .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile solvents (e.g., chloroform) .
- First aid : For skin contact, wash with soap/water (15 min). If inhaled, move to fresh air and administer oxygen if needed. No reported mutagenicity, but treat as a potential irritant .
Advanced: How can crystallographic data inform the design of analogs with improved metabolic stability?
Methodological Answer:
- Metabolic hotspots : Identify sites prone to oxidation (e.g., methoxy group). Replace with electron-withdrawing groups (e.g., trifluoromethoxy) using Suzuki coupling .
- Crystal packing analysis : Modify substituents (e.g., 3-methoxyphenyl to 4-fluorophenyl) to reduce π-π stacking and enhance solubility. Validate via powder XRD and dissolution testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
